molecular formula C11H15NO3S2 B14812114 N-(2-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide

N-(2-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide

Cat. No.: B14812114
M. Wt: 273.4 g/mol
InChI Key: CXBXXIRLNNKUEX-UHFFFAOYSA-N
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Description

N-(2-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide is an organic compound with the molecular formula C11H15NO3S2 and a molecular weight of 273.375 g/mol . This compound features a sulfonamide group, which is known for its applications in various fields, including medicinal chemistry and material science.

Preparation Methods

The synthesis of N-(2-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide typically involves the reaction of 2-cyclopropoxy-4-(methylthio)aniline with methanesulfonyl chloride in the presence of a base such as pyridine . The reaction conditions usually include maintaining a low temperature to control the exothermic nature of the reaction and to ensure high yield and purity of the product.

Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. This can include the use of continuous flow reactors and automated systems to handle the reagents and control the reaction conditions precisely.

Chemical Reactions Analysis

N-(2-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of amines or thiols.

    Substitution: The sulfonamide group can participate in nucleophilic substitution reactions, where the sulfonamide nitrogen can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize the reaction rates and yields.

Scientific Research Applications

N-(2-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: This compound can be used in biochemical assays to study enzyme inhibition and protein interactions due to its sulfonamide group.

    Medicine: Sulfonamide derivatives are known for their antibacterial properties, and this compound may be explored for potential therapeutic applications.

    Industry: It can be used in the development of materials with specific properties, such as polymers and coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of N-(2-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide involves its interaction with biological targets, primarily through its sulfonamide group. Sulfonamides are known to inhibit enzymes by mimicking the structure of natural substrates, thereby blocking the active site and preventing the enzyme from catalyzing its reaction. This can lead to various biological effects, depending on the specific enzyme targeted.

Comparison with Similar Compounds

Similar compounds to N-(2-Cyclopropoxy-4-(methylthio)phenyl)methanesulfonamide include other sulfonamide derivatives such as:

What sets this compound apart is its unique combination of the cyclopropoxy and methylthio groups, which may confer specific chemical and biological properties not found in other sulfonamide derivatives.

Properties

Molecular Formula

C11H15NO3S2

Molecular Weight

273.4 g/mol

IUPAC Name

N-(2-cyclopropyloxy-4-methylsulfanylphenyl)methanesulfonamide

InChI

InChI=1S/C11H15NO3S2/c1-16-9-5-6-10(12-17(2,13)14)11(7-9)15-8-3-4-8/h5-8,12H,3-4H2,1-2H3

InChI Key

CXBXXIRLNNKUEX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC(=C(C=C1)NS(=O)(=O)C)OC2CC2

Origin of Product

United States

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